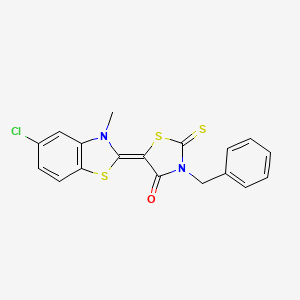
3-(3,4-dihydroquinolin-1(2H)-ylmethyl)-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is an organic compound that features a quinoline derivative linked to a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde typically involves the reaction of 3,4-dihydroquinoline with 4-methoxybenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the 3,4-dihydroquinoline, followed by nucleophilic addition to the aldehyde group of 4-methoxybenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzoic acid.
Reduction: 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and benzaldehyde moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-1(2H)-one: Shares the quinoline core structure but lacks the methoxybenzaldehyde moiety.
4-Methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety but lacks the quinoline structure.
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)benzaldehyde: Similar structure but without the methoxy group.
Uniqueness
3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-methoxybenzaldehyde is unique due to the combination of the quinoline and methoxybenzaldehyde moieties, which may confer distinct chemical and biological properties not observed in the individual components or other similar compounds .
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C18H19NO2/c1-21-18-9-8-14(13-20)11-16(18)12-19-10-4-6-15-5-2-3-7-17(15)19/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3 |
InChI Key |
KCDSJVAVFGKGIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)

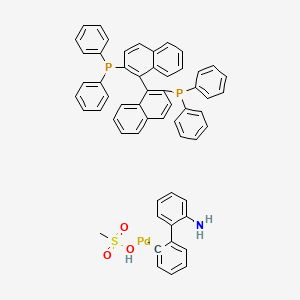
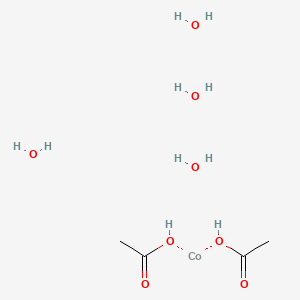

![3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione](/img/structure/B12042802.png)
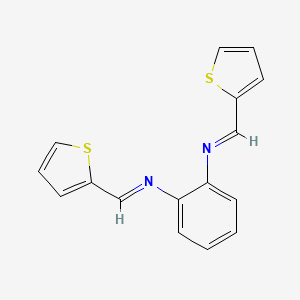

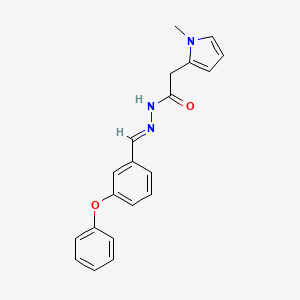

![9-Fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-4-ylamide](/img/structure/B12042837.png)

